molecular formula C13H9F3N4 B1397462 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1202616-57-6

8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B1397462
CAS No.: 1202616-57-6
M. Wt: 278.23 g/mol
InChI Key: QWEGNUKGLFMDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a useful research compound. Its molecular formula is C13H9F3N4 and its molecular weight is 278.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2, which are involved in cell signaling pathways . The interaction with these enzymes occurs through binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound can modulate the activity of proteins involved in cellular stress responses, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, this compound can induce changes in gene expression profiles, leading to the upregulation or downregulation of specific genes involved in cellular stress responses and apoptosis . These cellular effects underscore the potential of this compound in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and modulation of gene expression. It binds to the active sites of target enzymes, such as Janus kinase 1 and Janus kinase 2, leading to their inhibition . Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways . These findings highlight the potential for this compound to be used in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated and excreted . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can influence the distribution and accumulation of this compound in different tissues . Understanding these transport and distribution mechanisms is critical for optimizing the therapeutic use of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

Properties

IUPAC Name

8-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-20-11(10)18-12(17)19-20/h1-7H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEGNUKGLFMDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN3C2=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
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8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Reactant of Route 6
8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.